molecular formula C18H18Cl2Pd2 B1181190 Bis[cinnamyl palladium(II) chloride] CAS No. 12131-44-1

Bis[cinnamyl palladium(II) chloride]

Cat. No. B1181190
CAS RN: 12131-44-1
M. Wt: 518.1
InChI Key:
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Description

Bis[cinnamyl palladium(II) chloride] is a coordination compound used as a catalyst in various reactions .


Synthesis Analysis

Bis[cinnamyl palladium(II) chloride] can be prepared by adding a solution of cinnamyl chloride in ethanol to a solution of palladium chloride and lithium chloride in hot water . Upon bubbling carbon monoxide for 15 minutes at room temperature, an orange solid forms, which is stirred for one day at room temperature and for one day at 0°C. Then, the precipitate is collected by filtration, and washed with methanol and ether .


Chemical Reactions Analysis

Bis[cinnamyl palladium(II) chloride] can be used as a catalyst for various reactions including ammonia cross-coupling reactions to synthesize arylamines, conversion of aryl triflates to fluorides, and as a source of palladium in the asymmetric α-arylation of amides .


Physical And Chemical Properties Analysis

Bis[cinnamyl palladium(II) chloride] is a yellow powder . It has a molecular weight of 518.1 g/mol . It has a melting point of 218-220°C .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

Bis[cinnamyl palladium(II) chloride]: is utilized as a catalyst in the Buchwald-Hartwig cross coupling reaction . This reaction is pivotal in the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines, which are essential in the development of pharmaceuticals and agrochemicals. The compound’s ability to facilitate this reaction under mild conditions makes it a valuable asset in organic synthesis.

Heck Reaction

In the Heck reaction, this palladium compound acts as a catalyst for the arylation of alkenes . This process is widely used in the synthesis of fine chemicals and pharmaceutical intermediates. The Heck reaction is particularly important for constructing carbon-carbon bonds in an efficient and selective manner.

Hiyama Coupling

The Hiyama coupling reaction employs Bis[cinnamyl palladium(II) chloride] as a catalyst for the cross-coupling of organosilanes with aryl halides . This method is highly valued for its tolerance of various functional groups and its use in synthesizing biaryls, which are structural units in many biologically active compounds.

Negishi Coupling

This palladium compound is also used in Negishi coupling, which involves the cross-coupling of organozinc compounds with aryl or vinyl halides . Negishi coupling is renowned for its high selectivity and ability to form complex molecules with precision, making it a staple in the synthesis of natural products and pharmaceuticals.

Sonogashira Coupling

In Sonogashira coupling, Bis[cinnamyl palladium(II) chloride] catalyzes the reaction between terminal alkynes and aryl or vinyl halides . This reaction is crucial for the construction of carbon-carbon triple bonds and is extensively used in the synthesis of electronic materials, polymers, and pharmaceuticals.

Stille Coupling

The Stille coupling reaction utilizes this palladium compound to couple organotin reagents with electrophiles . This powerful tool in organic chemistry is employed for the synthesis of complex organic molecules, including natural products and materials for organic electronics.

Suzuki-Miyaura Coupling

Bis[cinnamyl palladium(II) chloride]: serves as a catalyst in the Suzuki-Miyaura coupling to form biaryl compounds through the reaction of arylboronic acids with aryl halides . This reaction is highly advantageous for its operational simplicity, mild reaction conditions, and environmental friendliness.

Asymmetric α-Arylation of Amides

Lastly, this palladium compound can be used as a source of palladium in the asymmetric α-arylation of amides . This application is significant in the field of asymmetric synthesis, which is essential for creating enantiomerically pure compounds used in various pharmaceuticals.

Mechanism of Action

Target of Action

Bis[cinnamyl palladium(II) chloride] primarily targets aryl triflates and amides . Aryl triflates are organic compounds that are often used in palladium-catalyzed coupling reactions. Amides, on the other hand, are a type of functional group containing a carbonyl group linked to a nitrogen atom.

Mode of Action

Bis[cinnamyl palladium(II) chloride] interacts with its targets through cross-coupling reactions . In these reactions, two fragments are joined together with the aid of a metal catalyst, in this case, palladium. The compound can convert aryl triflates to fluorides . It can also be used as a source of palladium in the asymmetric α-arylation of amides .

Biochemical Pathways

The primary biochemical pathway affected by Bis[cinnamyl palladium(II) chloride] is the cross-coupling reaction pathway . This pathway is crucial in the synthesis of arylamines . The downstream effects of this pathway include the production of various organic compounds, which can be used in further reactions or as end products in various industries.

Result of Action

The molecular and cellular effects of Bis[cinnamyl palladium(II) chloride]'s action include the conversion of aryl triflates to fluorides and the asymmetric α-arylation of amides . These transformations allow for the synthesis of new organic compounds.

Action Environment

The action of Bis[cinnamyl palladium(II) chloride] can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound. Changes in these conditions could potentially affect the compound’s catalytic activity.

properties

IUPAC Name

palladium(2+);prop-2-enylbenzene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDSSMEIRHSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[cinnamyl palladium(II) chloride]

CAS RN

12131-44-1
Record name Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of Bis[cinnamyl palladium(II) chloride] and what is its common use in organic synthesis?

A1: Bis[cinnamyl palladium(II) chloride], also known as [(cinnamyl)PdCl]2 or [Pd(1-phenylallyl)Cl]2, is a palladium(II) complex. Its molecular formula is C18H18Cl2Pd2, and it has a molecular weight of 518.08 g/mol []. The compound is characterized by a distinct 1H NMR spectrum with peaks at δ 7.0–7.8 (m, 5H), 6.40 (dt, 1H, J = 12, 10 Hz), 5.13 (d, 1H, J = 12 Hz), and 3.83 (d, 2H, J = 10 Hz) ppm in DMSO-d6 []. This air-stable, yellow powder is commercially available and commonly employed as a catalyst in allylation and carbonylations reactions involving CH activation [].

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